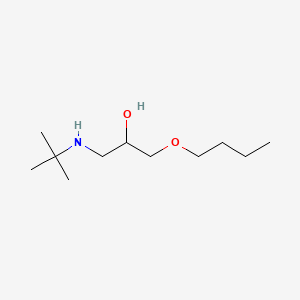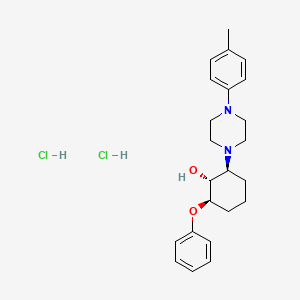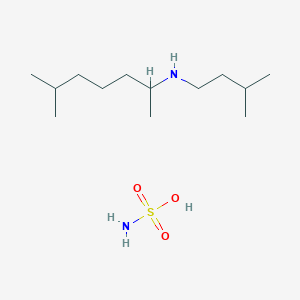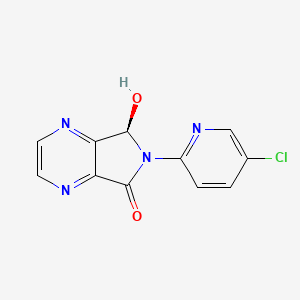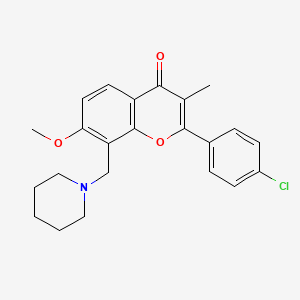
N-(2-Acetamidoethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/QS3677000 is a chemical compound identified by the National Institute for Occupational Safety and Health (NIOSH). It consists of 13 hydrogen atoms, 10 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms, making up a total of 28 atoms . This compound is significant in various scientific research fields due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/QS3677000 involves specific synthetic routes and reaction conditions. The exact methods for synthesizing this compound are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria .
Industrial Production Methods: Industrial production methods for NIOSH/QS3677000 are also outlined in the NMAM. These methods involve the use of various reagents and conditions to ensure the accurate and efficient production of the compound. The NMAM provides detailed information on the sampling protocol, analytical accuracy, cost, and optimum sample number .
Análisis De Reacciones Químicas
Types of Reactions: NIOSH/QS3677000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: The common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals about workplace chemicals and their hazards .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. The NIOSH Chemical Directory provides a centralized resource for guided access to significant research documents related to chemical management and safety .
Aplicaciones Científicas De Investigación
NIOSH/QS3677000 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. The compound is studied for its potential to enhance worker safety and health in various fields . For example, the Nanotechnology Research Center conducts research on the occupational safety and health implications and applications of advanced materials and nanotechnology, including NIOSH/QS3677000 .
Mecanismo De Acción
The mechanism by which NIOSH/QS3677000 exerts its effects involves specific molecular targets and pathways. The compound’s mechanism of action is studied to understand its potential impact on worker safety and health. The NIOSH Manual of Analytical Methods provides detailed information on the methods used to evaluate the compound’s performance and effects .
Comparación Con Compuestos Similares
Similar Compounds: NIOSH/QS3677000 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include various volatile organic compounds (VOCs) and non-antineoplastic hazardous drugs commonly compounded in nonsterile compounding practices .
Uniqueness: The uniqueness of NIOSH/QS3677000 lies in its specific molecular structure and properties, which make it suitable for various scientific research applications. The compound’s unique characteristics are studied to understand its potential benefits and risks in different fields.
Conclusion
NIOSH/QS3677000 is a significant compound with various scientific research applications. Its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provide valuable insights into its potential uses and impact on worker safety and health. The detailed information provided by NIOSH and its partners ensures the accurate and efficient study of this compound.
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-(2-acetamidoethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-8(14)12-5-6-13-10(15)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14)(H,13,15) |
Clave InChI |
WFIUKIVNMUZTNH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCNC(=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


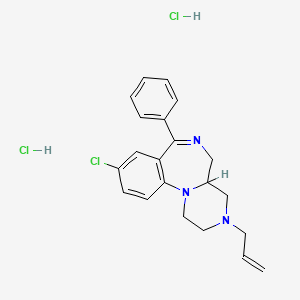
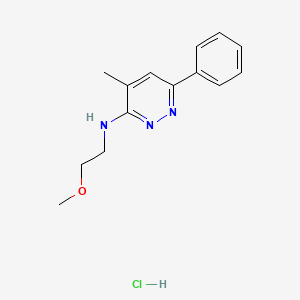
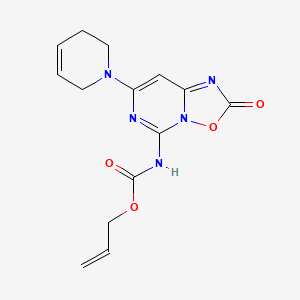
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-1-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-hexylcarbamic acid](/img/structure/B15189904.png)
![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
